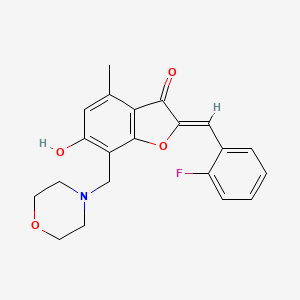

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one belongs to the benzofuran class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The structure of this compound can be analyzed for its functional groups that contribute to its biological activity. Key features include:

- Benzofuran core : Known for its pharmacological significance.

- Fluorobenzylidene moiety : Enhances lipophilicity and may influence receptor binding.

- Morpholinomethyl group : Potentially increases solubility and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with benzofuran derivatives, including:

-

Cytotoxicity :

- Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition rates of up to 80% against non-small cell lung cancer (NCI-H460) at concentrations of 10 mM .

- A specific study demonstrated that the compound induced apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, suggesting a mitochondrial pathway of apoptosis .

-

Anti-inflammatory Effects :

- Benzofuran derivatives have been reported to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A related compound showed a reduction of these markers by over 90%, indicating strong anti-inflammatory potential .

- The ability to suppress NF-κB activity in macrophages further supports its role in managing chronic inflammatory disorders.

- Antioxidant Activity :

Case Studies

Several case studies provide insight into the efficacy of benzofuran derivatives:

- Case Study 1 : In a study involving the treatment of human cancer cell lines, it was found that a derivative similar to this compound reduced cell viability significantly across different concentrations, particularly in aggressive MDA-MB-231 breast cancer cells .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of a related compound, which demonstrated a marked decrease in inflammation markers in an animal model of arthritis, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is closely linked to their chemical structure. Key observations include:

- The presence of hydroxyl groups enhances cytotoxic activity.

- Fluorine substitution at specific positions can improve binding affinity to biological targets.

- Morpholinomethyl substitutions often increase solubility and bioavailability, enhancing therapeutic efficacy.

科学的研究の応用

Medicinal Chemistry Applications

- DRAK2 Inhibition : Research indicates that derivatives of benzofuran-3(2H)-one, including the target compound, exhibit potential as inhibitors of DRAK2 (Death-associated protein kinase 2). These compounds have shown promise in protecting pancreatic islet β-cells from apoptosis, suggesting a therapeutic avenue for diabetes management. The most potent compounds in this series demonstrated an IC50 value as low as 0.25 μM, highlighting their effectiveness in cellular protection against stress-induced damage .

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanogenesis and is implicated in skin pigmentation disorders. Studies have shown that aurones and their analogues, including those related to benzofuran derivatives, can inhibit human tyrosinase activity. Specifically, compounds with multiple hydroxyl groups have been identified as effective inhibitors, with significant implications for developing treatments for hyperpigmentation and other skin conditions .

Catalytic Applications

- Clay Catalysis : Recent advancements in synthetic methodologies have utilized clay as a catalyst for the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation. This solventless reaction has achieved yields around 80%, demonstrating the compound's utility in organic synthesis and its potential role in green chemistry practices .

Case Study: Synthesis and Characterization

A study focused on synthesizing new acyl-aurones through the reaction of benzofuran derivatives under microwave conditions showcased the versatility of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one. The synthesized compounds were characterized using NMR spectroscopy and showed promising biological activities .

特性

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-13-10-17(24)15(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-4-2-3-5-16(14)22/h2-5,10-11,24H,6-9,12H2,1H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPZHTUHMFLTBH-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3F)O2)CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。